1-Pentyl-1H-indole-2,3-dione
Overview
Description
1-Pentyl-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in scientific research and industrial applications.
Mechanism of Action
Target of Action
1-Pentyl-1H-indole-2,3-dione, also known as 1-Pentylindoline-2,3-dione, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets. One of the primary targets of indole derivatives is Aldehyde Dehydrogenases (ALDH) . ALDHs participate in multiple metabolic pathways and have been indicated to play a role in several disease states .
Mode of Action
The mode of action of this compound is likely to involve interaction with its targets, leading to changes in their function. For instance, indole-2,3-diones exhibit differential inhibition of ALDH1A1, ALDH2, and ALDH3A1 . They are competitive against aldehyde binding, forming direct interactions with active-site cysteine residues . The orientation of the interaction changes depending on the nature of the substitutions on the basic indole ring structure .
Biochemical Pathways
Indole derivatives affect various biochemical pathways. They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These activities suggest that this compound may influence a wide range of biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways it affects. Given its potential interaction with ALDH, it may influence the metabolism of aldehydes , which could have various downstream effects depending on the specific cellular context.
Biochemical Analysis
Biochemical Properties
1-Pentyl-1H-indole-2,3-dione plays a significant role in biochemical reactions by interacting with various enzymes and proteins. One of the primary interactions is with aldehyde dehydrogenases (ALDH), particularly ALDH1A1, ALDH2, and ALDH3A1 . These enzymes are involved in the oxidation of aldehydes to carboxylic acids, a crucial step in various metabolic pathways. The compound exhibits differential inhibition of these enzymes, with specific substitutions on the indole ring influencing its potency towards each enzyme . For instance, halogen substitutions at the 5-position improve potency towards ALDH2 but reduce potency towards ALDH1A1 .
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the activity of aldehyde dehydrogenases, leading to the accumulation of aldehydes within cells . This accumulation can disrupt cellular homeostasis and affect cell function. Additionally, this compound has been reported to exhibit antiproliferative properties, making it a potential candidate for cancer treatment
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the active sites of aldehyde dehydrogenases. The compound forms direct interactions with the catalytic cysteine residues in the active sites of these enzymes . This interaction inhibits the enzyme’s activity, preventing the oxidation of aldehydes to carboxylic acids. The selectivity of this compound towards different ALDH isoenzymes is influenced by the nature of the substitutions on the indole ring . For example, the 3-keto group of the compound interacts with adjacent cysteine residues in ALDH2, while in ALDH3A1, it interacts with the catalytic nucleophile Cys243 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light. Studies have shown that this compound can degrade over time, leading to a reduction in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cytotoxic effects, which are dose-dependent . Understanding the temporal effects of this compound is crucial for its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as antiproliferative and anti-inflammatory activities . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects varies depending on the animal model and the route of administration. It is essential to determine the optimal dosage for therapeutic applications while minimizing potential toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with aldehyde dehydrogenases . The compound inhibits the oxidation of aldehydes to carboxylic acids, leading to the accumulation of aldehydes within cells This inhibition can affect various metabolic processes, including the detoxification of reactive aldehydes and the regulation of cellular redox balance
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound can diffuse across cell membranes and accumulate in specific cellular compartments . Transporters and binding proteins may also play a role in its distribution, although specific transporters for this compound have not been identified . The compound’s localization and accumulation within cells can affect its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound has been shown to localize in the cytoplasm and mitochondria, where it interacts with aldehyde dehydrogenases . The presence of targeting signals or post-translational modifications may influence its localization to specific compartments or organelles . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of 1-Pentyl-1H-indole-2,3-dione can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . Another approach includes the reaction of maleimides or maleic anhydride with styrenes, leading to the formation of isoindole-1,3-dione derivatives . Industrial production methods often involve the use of high-yield reactions and green chemistry principles to ensure efficiency and sustainability .
Chemical Reactions Analysis
1-Pentyl-1H-indole-2,3-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Cycloadditions: Photoinduced cycloadditions with alkenes can form spiroxetanes, showcasing the compound’s versatility in forming complex structures.
Scientific Research Applications
1-Pentyl-1H-indole-2,3-dione has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Pentyl-1H-indole-2,3-dione can be compared with other indole derivatives, such as:
1H-indole-2,3-dione (isatin): Known for its broad spectrum of biological activities, including antiviral and anticancer properties.
Indole-3-acetic acid: A plant hormone with significant roles in plant growth and development.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
The uniqueness of this compound lies in its specific pentyl substitution, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-pentylindole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-2-3-6-9-14-11-8-5-4-7-10(11)12(15)13(14)16/h4-5,7-8H,2-3,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVPQGQPUANQSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=O)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364501 | |
Record name | 1-Pentyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4290-90-8 | |
Record name | 1-Pentyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-Pentylindoline-2,3-dione in the context of the research on UR-144?
A1: The research paper identifies 1-Pentylindoline-2,3-dione as a potential degradation product of compounds related to the synthetic cannabinoid UR-144. Specifically, it's suggested to originate from the breakdown of compounds like 4-hydroxy-3,3,4-trimethyl-1-(1-pentyl-1H-indol-3-yl)pentan-1-one (compound 2.1), which is itself a product of UR-144 reacting with water. [] This suggests that 1-Pentylindoline-2,3-dione might be found in products containing degraded UR-144 or its derivatives.
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